molecular formula C7H16N2O B1202263 N'-(4-Aminobutyl)-3-aminopropionaldehyde CAS No. 6820-19-5

N'-(4-Aminobutyl)-3-aminopropionaldehyde

Cat. No.: B1202263
CAS No.: 6820-19-5
M. Wt: 144.21 g/mol
InChI Key: MMMHAACFRAVQHI-UHFFFAOYSA-N
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Description

3-[(4-aminobutyl)amino]propanal is the N-(4-aminobutyl) derivative of 3-aminopropanal. It is a primary aliphatic amine, a secondary aliphatic amine and an alpha-CH2-containing aldehyde. It is a conjugate acid of a (4-ammoniobutyl)(3-oxopropyl)azanium.

Scientific Research Applications

Scientific Research Applications

  • Biochemical Research
    • N'-(4-Aminobutyl)-3-aminopropionaldehyde has been studied for its role in the metabolism of polyamines. It participates in enzymatic reactions that are crucial for cellular functions, including cell growth and differentiation. The compound's oxidation products have been shown to influence protein synthesis in human vascular endothelial cells .
  • Pharmacological Studies
    • The compound has been investigated for its potential therapeutic effects, particularly in modulating immune responses. It may interact with chemokine receptors (CXCR4 and CCR5), which are significant in conditions like HIV infection and inflammatory diseases. Compounds that affect these receptors can provide insights into new treatment strategies .
  • Cancer Research
    • This compound has been evaluated for its cytotoxic effects on cancer cells. Studies have indicated that its oxidation products could be non-cytotoxic, suggesting a possible role in cancer therapy by modulating polyamine metabolism .

Table 1: Summary of Applications

Application AreaDescriptionReferences
Biochemical ResearchInvolved in polyamine metabolism and cellular functions ,
Pharmacological StudiesPotential therapeutic effects on immune modulation and viral infections ,
Cancer ResearchInvestigated for cytotoxic effects on cancer cells ,
  • Polyamine Metabolism Study :
    A study demonstrated that this compound influences the incorporation of amino acids into proteins in cultured human cells. The findings suggest that its metabolites may play a role in regulating cell growth by affecting protein synthesis pathways .
  • Immunomodulation Research :
    Research focusing on the interaction of this compound with chemokine receptors revealed its potential to modulate immune responses, providing a basis for developing new therapies for conditions associated with immune dysfunctions such as HIV and asthma .
  • Cytotoxicity Assessment :
    In vitro studies assessed the cytotoxic effects of the compound's oxidation products on various cancer cell lines, indicating that certain derivatives might be non-toxic while still exerting therapeutic effects through metabolic pathways .

Q & A

Basic Question: What are the standard synthetic routes for N'-(4-Aminobutyl)-3-aminopropionaldehyde, and what reaction conditions optimize yield?

Answer:
this compound is synthesized via multi-step organic reactions, typically involving reductive amination or Schiff base formation. Key steps include:

  • Aldehyde-Amine Coupling: Reacting a primary amine (e.g., 1,4-diaminobutane) with an aldehyde precursor under controlled pH (7–9) to form an imine intermediate, followed by reduction using sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) to stabilize the product .
  • Protection/Deprotection Strategies: Use of tert-butoxycarbonyl (Boc) groups to protect amines during synthesis, with deprotection achieved via trifluoroacetic acid (TFA) in dichloromethane (DCM) .
    Optimization Tips: Maintain inert atmospheres (N₂/Ar) to prevent oxidation of the aldehyde group, and monitor reaction progress via thin-layer chromatography (TLC) or LC-MS.

Basic Question: Which analytical methods are most reliable for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify aldehyde protons (δ 9.5–10.5 ppm) and amine protons (δ 1.5–2.5 ppm). Integration ratios confirm stoichiometry .
    • ¹³C NMR: Detect aldehyde carbons (δ 190–210 ppm) and amine-bound carbons (δ 40–60 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., 144.21 g/mol for the free base) and detects impurities .
  • Infrared (IR) Spectroscopy: Confirm aldehyde C=O stretch (~1720 cm⁻¹) and N-H bends (~1600 cm⁻¹) .

Basic Question: How do the amine and aldehyde functional groups influence the compound’s reactivity in crosslinking or conjugation reactions?

Answer:
The aldehyde group participates in nucleophilic additions (e.g., forming hydrazones with hydrazine derivatives) or imines with amines, while the primary amine enables carbodiimide-mediated coupling (e.g., EDC/NHS) to carboxylic acids.
Example Application:

  • Bioconjugation: React the aldehyde with hydrazide-functionalized proteins (e.g., antibodies) at pH 5–6 to form stable hydrazone bonds .
  • Polymer Synthesis: Use the amine for step-growth polymerization with diacrylate monomers, catalyzed by TEMPO/FeCl₃ .

Advanced Question: How does the reactivity of this compound compare to analogs like N-(3-Aminopropyl)-1,4-butanediamine in nucleophilic reactions?

Answer:
A comparative study reveals:

Compound Key Structural Difference Reactivity
This compoundContains aldehyde groupForms Schiff bases faster due to electrophilic C=O
N-(3-Aminopropyl)-1,4-butanediamineLacks aldehyde; only terminal aminesLimited to amine-specific reactions (e.g., carbamate formation)
Methodological Insight: Use kinetic assays (e.g., UV-Vis monitoring of imine formation) to quantify reaction rates.

Advanced Question: What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

Answer:

  • Dose-Response Analysis: Perform EC₅₀/IC₅₀ assays across a wide concentration range (nM–mM) to identify non-linear effects .
  • Off-Target Screening: Use proteome-wide affinity chromatography or CRISPR-Cas9 gene editing to rule out unintended interactions .
  • Structural Confirmation: Re-synthesize disputed derivatives and validate purity via HPLC (>95%) and 2D NMR (HSQC, HMBC) .

Advanced Question: How can researchers elucidate the mechanism of action for this compound in enzyme inhibition studies?

Answer:

  • Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd) with target enzymes (e.g., oxidoreductases) .
  • Kinetic Analysis: Perform Michaelis-Menten experiments to determine inhibition type (competitive/non-competitive) and Ki values .
  • Computational Modeling: Dock the compound into enzyme active sites (e.g., using AutoDock Vina) to predict binding modes and guide mutagenesis studies .

Advanced Question: What are the best practices for stabilizing this compound in aqueous solutions during biological assays?

Answer:

  • Buffering: Use phosphate-buffered saline (PBS, pH 7.4) with 1–5% DMSO to enhance solubility and prevent aldehyde oxidation .
  • Storage: Lyophilize the compound and store at –20°C under argon. Avoid repeated freeze-thaw cycles .
  • Stabilizing Agents: Add 0.1% EDTA to chelate metal ions that catalyze degradation .

Properties

CAS No.

6820-19-5

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

3-(4-aminobutylamino)propanal

InChI

InChI=1S/C7H16N2O/c8-4-1-2-5-9-6-3-7-10/h7,9H,1-6,8H2

InChI Key

MMMHAACFRAVQHI-UHFFFAOYSA-N

SMILES

C(CCNCCC=O)CN

Canonical SMILES

C(CCNCCC=O)CN

Key on ui other cas no.

6820-19-5

Synonyms

ABAPA
N'-(4-aminobutyl)-3-aminopropionaldehyde

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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